7-Bromochroman-4-one
Overview
Description
7-Bromochroman-4-one is a brominated organic compound that is part of the chroman family. Chromans are heterocyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. The presence of a bromine atom at the 7th position of the chroman structure makes it a valuable intermediate for further chemical transformations due to the reactivity of the bromine atom.
Synthesis Analysis
The synthesis of brominated chromans and related compounds has been explored in various studies. For instance, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman demonstrates an efficient approach with low consumption and pollution, indicating the potential for environmentally friendly synthetic routes for brominated compounds . Similarly, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one shows the versatility of brominated intermediates in producing complex molecules like benzodiazepines . These methods highlight the importance of brominated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated compounds can significantly influence their physical and chemical properties. For example, the crystal structures of brominated benzodiazepines reveal different molecular forms and intermolecular interactions, which are affected by proton migration and the presence of bromine . These structural variations can lead to changes in the conformation and assembly mode in the crystal lattice, which are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Brominated compounds are known to undergo various chemical reactions due to the reactivity of the bromine atom. The synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones is an example of the chemical transformations that these compounds can undergo . The presence of the bromine atom facilitates further functionalization, as seen in the oxidation of benzothiazines to sulfones. Additionally, the bromination of 2,2,6-trialkyl-1,3-dioxan-4-ones shows the regioselectivity of bromine addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-bromochroman-4-one and related brominated compounds are influenced by their molecular structure. For instance, the crystal structure analysis of a brominated quinoline derivative provides insights into the conformation of the six-membered ring and the orientation of phenyl rings, which can affect the compound's reactivity and intermolecular interactions . The synthesis and properties of 3-thia-9-azabicyclo[3.3.1]nonan-7-one also contribute to the understanding of the spectral and chemical properties of brominated heterocycles .
Scientific Research Applications
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- Application : Chroman-4-one is one of the most important structural motifs that occur in pharmaceuticals and natural products .
- Methods of Application : An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been developed. The reaction is triggered through the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes to afford various amide-containing chroman-4-one scaffolds .
- Results : This method has high functional group tolerance and a broad substrate scope .
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- Application : Chroman-4-one derivatives are used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair .
- Methods of Application : These compounds are incorporated into various cosmetic products and applied topically to the skin or hair .
- Results : They can help in the treatment of skin and hair-related defects like inflammation, allergies, or the wound healing process .
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Molecular Modeling and Simulation
- Application : 7-Bromochroman-4-one could potentially be used in molecular modeling and simulation studies .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results : These simulations can provide valuable insights into the behavior and properties of the molecule .
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Antibacterial and Antifungal Compounds
- Application : Chroman-4-one derivatives can be used to synthesize more potent antibacterial and antifungal compounds .
- Methods of Application : These compounds can be synthesized and tested against various bacterial and fungal strains .
- Results : The results could lead to the development of new drugs with maximum efficacy and minimum resistance .
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- Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
- Methods of Application : Various synthetic methods of preparation have been reported on chroman-4-one derivatives .
- Results : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Safety And Hazards
Future Directions
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .
properties
IUPAC Name |
7-bromo-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAYYYHWLCPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624912 | |
Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromochroman-4-one | |
CAS RN |
18442-22-3 | |
Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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